molecular formula C17H17N3O2 B5526029 Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate CAS No. 137522-48-6

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate

Cat. No.: B5526029
CAS No.: 137522-48-6
M. Wt: 295.34 g/mol
InChI Key: RZEINOPOLDPXRL-UHFFFAOYSA-N
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Description

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylamino group, a cyano group, and an ethyl ester group attached to a pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-pyridinecarboxylic acid with benzylamine in the presence of a coupling agent to form the benzylamino derivative. This intermediate is then subjected to a cyano group introduction reaction, followed by esterification with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the cyano group may participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(amino)-5-cyano-2-methylpyridine-3-carboxylate
  • Ethyl 6-(benzylamino)-5-cyano-2-ethylpyridine-3-carboxylate
  • Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-4-carboxylate

Uniqueness

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the benzylamino group in the 6-position and the cyano group in the 5-position of the pyridine ring can significantly influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-22-17(21)15-9-14(10-18)16(20-12(15)2)19-11-13-7-5-4-6-8-13/h4-9H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEINOPOLDPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159243
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137522-48-6
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137522-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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